molecular formula C6H6N2O3S B8531454 Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- CAS No. 82514-69-0

Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo-

Cat. No.: B8531454
CAS No.: 82514-69-0
M. Wt: 186.19 g/mol
InChI Key: YSLGGTIITFTBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are significant in medicinal chemistry due to their presence in various biologically active molecules, including drugs with antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- typically involves the formation of the thiazole ring followed by the introduction of the carbamoyl and carboxylic acid groups. One common method involves the reaction of 2-aminothiazole with methyl isocyanate under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C to ensure high yield and purity .

Industrial Production Methods

Industrial production of Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and automated systems helps in achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its role in developing new therapeutic agents, particularly in cancer research.

    Industry: Utilized in the production of dyes, fungicides, and biocides.

Mechanism of Action

The mechanism of action of Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of biological pathways. For example, it may inhibit microbial growth by interfering with the synthesis of essential proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

82514-69-0

Molecular Formula

C6H6N2O3S

Molecular Weight

186.19 g/mol

IUPAC Name

2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoacetic acid

InChI

InChI=1S/C6H6N2O3S/c1-3-2-7-6(12-3)8-4(9)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9)

InChI Key

YSLGGTIITFTBBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 5-methylthiazol-2-ylcarbamoylcarboxylate (3 g., 14 mmole) was combined with 120 ml. of water and 14 ml. of 1N potassium carbonate and heated on a steam bath for 10 minutes. The mixture was clarified by filtration, cooled in an ice-water bath, acidified with acetic acid, filtered to yield a first crop of product (400 mg.) and evaporated to yield a second crop of product (1.45 g.). The two crops were recrystallized from acetic acid affording purified 5-methylthiazol-2-ylcarbamoylcarboxylic acid [1.12 g., m.p. 212°-213° C. (dec.)].
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Ethyl 5-methylthiazol-2-ylcarbamoylcarboxylate
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3 g
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